molecular formula C4H4FN3O B1672868 5-Fluorocytosine CAS No. 2022-85-7

5-Fluorocytosine

Numéro de catalogue: B1672868
Numéro CAS: 2022-85-7
Poids moléculaire: 129.09 g/mol
Clé InChI: XRECTZIEBJDKEO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Fluorocytosine (5-FC) is a fluorinated pyrimidine analog and antifungal prodrug. It is converted intracellularly to 5-fluorouracil (5-FU) via cytosine deaminase (CD), which disrupts RNA and DNA synthesis by inhibiting thymidylate synthase and incorporating into nucleic acids . Clinically, 5-FC is used against Cryptococcus neoformans and Candida species, though resistance arises rapidly, necessitating combination therapy with amphotericin B .

Méthodes De Préparation

Classical Synthetic Routes

Halogenation and Ammonolysis

The halogenation-ammonolysis method, detailed in US4703121A , involves a two-step process starting with 2,5-difluoro-4-chloropyrimidine. In the first step, the compound reacts with a proton acid (e.g., HCl or H₂SO₄) in aqueous media at 60–80°C for 4–6 hours, yielding 2-hydroxy-4-chloro-5-fluoropyrimidine. The second step employs ammonolysis, where the intermediate reacts with ammonia gas or ammonium hydroxide at 100–120°C under pressure for 8–12 hours, resulting in 5-fluorocytosine with a reported yield of 68–72%.

Key Optimization Parameters :

  • Temperature Control : Excessive heat (>120°C) during ammonolysis leads to decomposition, reducing yield.
  • Acid Selection : Sulfuric acid (H₂SO₄) enhances reaction rates compared to HCl due to stronger protonation of the pyrimidine ring.

Urea-Based Condensation

CN103435557B outlines a urea-mediated condensation method. Here, urea reacts with formic acid ethyl ester and methyl 2-fluoroacetate in toluene under reflux (110–120°C) for 6–8 hours. Thionyl chloride (SOCl₂) is then added to facilitate cyclization, followed by hydrolysis with sodium methoxide (NaOCH₃) to yield this compound. This method achieves a higher yield of 78–82% but requires rigorous post-processing, including distillation and recrystallization.

Reagent Roles :

  • Thionyl Chloride : Acts as a chlorinating agent, enabling ring closure.
  • Sodium Methoxide : Neutralizes excess acid and hydrolyzes intermediates.

Prodrug Conversion Using Enzymatic Methods

Cytosine Deaminase-Mediated Synthesis

A novel approach leverages cytosine deaminase to convert this compound into 5-fluorouracil in situ, serving dual roles as a synthesis and delivery system. In vitro studies demonstrate that recombinant adenovirus-induced cytosine deaminase expression in fibroblastic cells enables the enzymatic conversion of this compound to 5-fluorouracil, with a 90% conversion efficiency observed at 1000 μg/ml this compound concentrations.

Advantages :

  • Targeted Synthesis : Localized enzyme activity minimizes systemic toxicity.
  • Dose Optimization : Adjusting this compound concentration modulates 5-fluorouracil output.

Direct Fluorination Techniques

Trifluoromethyl Hypofluorite Reaction

A breakthrough method from the Royal Society of Chemistry employs trifluoromethyl hypofluorite (CF₃OF) for direct fluorination of cytosine. The reaction proceeds at −30°C in anhydrous dichloromethane, achieving 85–90% yield within 2 hours. This single-step process avoids intermediate isolation, reducing purification complexity.

Mechanistic Insight :
CF₃OF selectively fluorinates the C5 position of cytosine via electrophilic aromatic substitution, with the hypofluorite group stabilizing the transition state.

Comparative Analysis of Synthesis Methods

Method Steps Yield (%) Key Advantages Limitations
Halogenation-Ammonolysis 2 68–72 Scalable, established protocol Toxic byproducts (e.g., NH₄Cl)
Urea Condensation 3 78–82 High yield, minimal side reactions Requires hazardous reagents (SOCl₂)
Enzymatic Conversion 1 90 (conv.) Targeted delivery, low toxicity Dependent on enzyme expression efficiency
Direct Fluorination 1 85–90 Single-step, high purity CF₃OF handling challenges

Industrial Production Considerations

Scalability and Cost

  • Halogenation-Ammonolysis : Dominates industrial production due to low reagent costs (∼$50/kg for 2,5-difluoro-4-chloropyrimidine).
  • Direct Fluorination : Limited by CF₃OF availability (∼$1200/kg), making it cost-prohibitive for large-scale use.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Fluorocytosine undergoes several types of chemical reactions, including:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atom.

    Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield cytosine and fluorine-containing byproducts.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

    Hydrolysis: Acidic or basic conditions are typically used, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used; for example, reaction with hydroxide ions can yield cytosine.

    Hydrolysis: The major products are cytosine and fluoride ions.

Applications De Recherche Scientifique

Medicinal Applications

Antifungal Treatment
5-Fluorocytosine is primarily used in the treatment of fungal infections, particularly those caused by Candida and Cryptococcus species. It acts as a competitive inhibitor of uracil metabolism. Once inside the fungal cell, it is converted to 5-fluorouracil by cytosine deaminase, which disrupts RNA and protein synthesis, leading to fungal cell death .

  • Clinical Efficacy : A study involving 8803 isolates of Candida species demonstrated that 95% were susceptible to this compound, showcasing its effectiveness as an antifungal agent .

Cancer Research
In oncology, this compound has been investigated for its potential in cancer gene therapy. Researchers have utilized it in conjunction with the Toca 511 virus, which expresses cytosine deaminase that converts this compound into the more potent chemotherapeutic agent 5-fluorouracil. This approach has shown promise in mouse models of brain tumors, leading to significant tumor shrinkage .

  • Case Study : In a study using immunocompetent mouse models (CT26 and Tu-2449), repeated administration of this compound resulted in reduced tumor growth and improved survival rates .

Microbiological Applications

In Vitro Antifungal Studies
this compound's antifungal properties have been extensively studied in vitro. It has been shown to have a prolonged post-antifungal effect and concentration-independent activity against various fungal isolates.

  • Data Table: Antifungal Activity Against Candida Species
Study ReferenceTotal IsolatesSusceptibility Rate (%)
Pfaller et al., 2002880395

Plant Biology Applications

In plant biology, this compound serves as a negative selection agent in transgenic plants. It has been employed in studies involving the bacterial cytosine deaminase gene (codA) to induce cell death in transformed tobacco plants.

  • Research Example : Stougaard et al. (1993) demonstrated that expression of the codA gene in transgenic tobacco resulted in selective cell death upon exposure to this compound, facilitating the identification of successfully transformed plants .

Analytical Applications

Quantification Techniques
The quantification of this compound in biological samples is critical for therapeutic drug monitoring. Various methods such as high-performance liquid chromatography (HPLC), gas chromatography, and bioassays have been developed for this purpose.

  • Advantages of HPLC : HPLC provides rapid and precise quantification with minimal interference from other drugs. It is particularly useful for processing large numbers of samples efficiently .

Comparaison Avec Des Composés Similaires

Structural Comparison with Analogous Compounds

Core Structural Features

  • 5-Fluorocytosine: A cytosine derivative with a fluorine atom at the C5 position (4-amino-5-fluoropyrimidin-2(1H)-one) .
  • Cytosine: Unmodified pyrimidine base (4-aminopyrimidin-2(1H)-one).
  • 5-Methylcytosine : Methyl group at C5; a natural epigenetic DNA modification .
  • Isocytosine : Structural isomer with swapped N3 and N1 positions .

Co-Crystallization Studies

5-FC forms isomorphic co-crystals with isocytosine and 4-chloro-3,5-dinitrobenzoic acid (4Cl35DNBA), mimicking cytosine’s hydrogen-bonding patterns but with altered steric and electronic profiles due to fluorine substitution. For example:

  • 5-FC/isocytosine monohydrate: Forms a 1:1 complex with isostructurality to 5-fluoroisocytosine monohydrate, differing only in H/F substitution at C5 .
  • 5-FC/4Cl35DNBA : Proton transfer occurs from 4Cl35DNBA to 5-FC, forming a salt with distinct packing compared to cytosine analogs .

Table 1: Structural Properties of 5-FC and Analogues

Compound Substituent Co-Crystal Partners Key Interaction Evidence ID
This compound F at C5 Isocytosine, 4Cl35DNBA H-bonding, proton transfer
Cytosine None 4Cl35DNBA H-bonding
5-Methylcytosine CH3 at C5 Kpn00632 enzyme (PDB: 4R85) Metal coordination

Enzymatic Interactions and Catalytic Efficiency

Deamination by Microbial Enzymes

5-FC is deaminated to 5-FU by bacterial and fungal cytosine deaminases. Key enzymes include:

  • Kpn00632 : A bacterial deaminase with high specificity for 5-FC (kcat/Km > 10⁵ M⁻¹s⁻¹), outperforming E. coli CodA mutants (e.g., D314A mutant: kcat/Km = 9.7 × 10⁴ M⁻¹s⁻¹) .
  • CodA (D314A mutant) : Engineered to deaminate 5-FC and 5-methylcytosine, enabling E. coli thymine auxotrophs to utilize these substrates .

Table 2: Catalytic Efficiency of Deaminases

Enzyme Substrate kcat/Km (M⁻¹s⁻¹) Application Evidence ID
Kpn00632 5-FC >10⁵ Antitumor prodrug activation
CodA (D314A) 5-FC 9.9 × 10³ Gene therapy
Rsp0341 Cytosine Preferential Limited 5-FC activity

Antifungal Activity and Resistance

In Vitro Susceptibility

  • Cryptococcus neoformans : MIC range = 0.46–3.9 µg/ml; MFC = 1.85–15.6 µg/ml .
  • Candida albicans : MIC similar to C. neoformans but reduced fungicidal activity (MFC 5-fold higher in serum) .

Resistance Mechanisms

  • Loss of cytosine permease (reduced uptake).
  • Mutations in cytosine deaminase (impaired 5-FC → 5-FU conversion) .

Table 3: Antifungal Activity Comparison

Fungus MIC (µg/ml) MFC (µg/ml) Key Resistance Factor Evidence ID
C. neoformans 0.46–3.9 1.85–15.6 Permease loss
C. albicans 0.03–0.78 0.78–3.9 Deaminase deficiency

Gene Therapy Strategies

5-FC is non-toxic until converted to 5-FU by CD expressed in tumor cells:

  • TG6002 oncolytic virus : Delivers CD, enhancing 5-FU intratumorally in canine mammary tumors .
  • L6-CD antibody conjugate : Generates 17× higher intratumoral 5-FU vs systemic administration .

Comparison with Direct 5-FU Use

  • 5-FU Limitations : Systemic toxicity (bone marrow suppression, GI damage) .
  • 5-FC Advantage : Targeted activation reduces off-target effects; e.g., intracranial glioblastoma models show tumor-specific efficacy .

Pharmacokinetics and Toxicity

  • Half-life : 2–4 hours in humans; prolonged in renal impairment .
  • Toxicity : Hepatotoxicity and myelosuppression due to gut flora converting 5-FC to 5-FU .

Activité Biologique

5-Fluorocytosine (5-FC), a fluorinated pyrimidine analog of cytosine, exhibits significant antifungal properties, particularly against various strains of Candida and Cryptococcus. This article delves into the biological activity of 5-FC, its mechanisms of action, resistance patterns, and clinical applications based on diverse research findings.

This compound functions primarily through its conversion to 5-fluorouracil (5-FU) by the enzyme cytosine deaminase in fungal cells. The key steps in its mechanism include:

  • Uptake and Conversion : Fungi uptake 5-FC, which is then deaminated to form 5-FU.
  • Inhibition of Nucleic Acid Synthesis :
    • RNA Synthesis : 5-FU is incorporated into RNA, disrupting transcription and protein synthesis.
    • DNA Synthesis : Further metabolism leads to the formation of 5-fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, ultimately affecting DNA synthesis .

Antifungal Spectrum

This compound demonstrates antifungal activity against:

  • Candida species : Effective against Candida albicans, Candida tropicalis, and others.
  • Cryptococcus species : Particularly effective against Cryptococcus neoformans.
  • Aspergillus species : Limited efficacy observed; resistance noted in certain strains .

Resistance Mechanisms

Resistance to 5-FC can arise through several mechanisms:

  • Altered Enzymatic Activity : Mutations in cytosine deaminase or uracil phosphoribosyltransferase can lead to reduced conversion of 5-FC to its active form .
  • Efflux Pumps : Fungal cells may expel 5-FC, reducing its intracellular concentration and effectiveness .
  • Genetic Variability : Studies have shown that certain clades of Candida exhibit exclusive resistance patterns, suggesting a genetic basis for susceptibility .

Efficacy in Clinical Settings

Clinical studies have demonstrated the effectiveness of 5-FC in combination therapies for treating severe fungal infections. For instance:

  • A study highlighted the synergistic effects when combined with amphotericin B for treating cryptococcal meningitis, leading to improved patient outcomes compared to monotherapy .
  • In animal models, 5-FC has shown efficacy against lethal Candida albicans infections, significantly improving survival rates when administered alongside other antifungal agents .

Data Table: Summary of Biological Activity

Fungal Species Activity Level Mechanism of Resistance
Candida albicansHighCytosine deaminase mutation
Candida tropicalisModerateEfflux pump activity
Cryptococcus neoformansHighAltered phosphoribosyltransferase activity
Aspergillus fumigatusLowHigh-efflux capacity

Q & A

Basic Research Questions

Q. What are the primary mechanisms underlying 5-FC’s antifungal activity, and how can they be experimentally validated?

  • Methodological Answer : 5-FC is a prodrug converted to 5-fluorouracil (5-FU) by cytosine deaminase (CD) in fungi, disrupting RNA/DNA synthesis. To validate this:

  • Use in vitro assays with fungal strains (e.g., Candida albicans) and measure 5-FU production via HPLC .
  • Compare MIC (Minimum Inhibitory Concentration) values of 5-FC against CD-expressing vs. CD-deficient strains using broth microdilution .
  • Confirm enzyme specificity via kinetic assays (KM and Vmax determination) with purified CD .

Q. How is 5-FC susceptibility testing standardized in clinical isolates, and what are the limitations of current methods?

  • Methodological Answer :

  • Disk Diffusion (KB method) : Use standardized agar plates with 5-FC disks; interpret zones of inhibition per CLSI guidelines .
  • Broth Microdilution : Test isolates in RPMI-1640 medium; classify susceptibility as MIC ≤4 µg/mL, resistance as MIC ≥32 µg/mL .
  • Limitations : False susceptibility may arise in mixed populations; confirm resistance with genomic analysis of FCY1 (CD gene) mutations .

Q. What experimental models are suitable for studying 5-FC’s efficacy in vivo?

  • Methodological Answer :

  • Murine Cryptococcosis Models : Administer 5-FC orally (100–150 mg/kg/day) and monitor fungal burden in brain/kidneys .
  • Xenograft Tumors : For gene therapy studies, use CD-transfected tumor cells + 5-FC to assess bystander effects via tumor volume reduction assays .
  • Biofilm Models : Grow Candida biofilms on catheters; quantify 5-FC’s penetration using confocal microscopy with fluorescent probes .

Q. How do cations modulate cytosine deaminase activity, and what implications does this have for 5-FC activation?

  • Methodological Answer :

  • Test CD activity with 50 mM Ca²⁺, Zn²⁺, or Cu²⁺ in enzymatic assays; observe inhibition (e.g., Hg²⁺ reduces activity by >80%) .
  • Use ion chelators (e.g., EDTA) in in vitro models to isolate cation effects on 5-FC-to-5-FU conversion .

Q. What statistical approaches are recommended for analyzing 5-FC susceptibility data across large fungal isolate collections?

  • Methodological Answer :

  • Report MICs as geometric means ± standard deviation for triplicate determinations .
  • Use Kaplan-Meier survival curves for in vivo efficacy studies; log-rank tests for comparing treatment groups .

Advanced Research Questions

Q. How can contradictions between in vitro susceptibility data and clinical resistance rates be reconciled?

  • Methodological Answer :

  • Perform population analysis profiling (PAP) to detect heteroresistance in isolates with "susceptible" MICs .
  • Use RNA-seq to identify stress-response genes upregulated during 5-FC exposure in seemingly susceptible strains .
  • Validate findings in Galleria mellonella infection models, correlating fungal survival with genetic markers .

Q. What molecular mechanisms drive 5-FC resistance in non-albicans Candida species?

  • Methodological Answer :

  • Sequence FCY1, FCY2 (permease), and FUR1 (5-FU metabolizing enzyme) in resistant isolates; identify SNPs via Sanger sequencing .
  • Use CRISPR-Cas9 to knock out FCY1 in reference strains; compare 5-FC MICs before/after .
  • Conduct proteomics to assess overexpression of efflux pumps (e.g., CDR1) in resistant phenotypes .

Q. How does 5-FC’s photophysical stability impact its experimental applications in UV-dependent assays?

  • Methodological Answer :

  • Analyze 5-FC’s excited-state dynamics via femtosecond transient absorption spectroscopy; compare with cytosine (5-FC has 73 ps lifetime vs. 720 fs for cytosine) .
  • Avoid UV exposure in plate readers during kinetic assays to prevent photodegradation artifacts .

Q. What synergies exist between 5-FC and amphotericin B, and how can they be optimized in combinatorial regimens?

  • Methodological Answer :

  • Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICI); synergism defined as FICI ≤0.5 .
  • In murine models, co-administer 5-FC (100 mg/kg) + amphotericin B (0.5 mg/kg); quantify fungal load reduction via qPCR .

Q. How does chromosomal instability (e.g., aneuploidy) contribute to 5-FC resistance in Cryptococcus neoformans?

  • Methodological Answer :
  • Induce aneuploidy with brefeldin A; perform karyotyping via pulsed-field gel electrophoresis .
  • Use RNAi to silence chromosome segregation genes; assess 5-FC MIC shifts and capsule thickness (linked to virulence) .

Propriétés

IUPAC Name

6-amino-5-fluoro-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRECTZIEBJDKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FN3O
Record name flucytosine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Flucytosine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023059
Record name Flucytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Flucytosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015231
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>19.4 [ug/mL] (The mean of the results at pH 7.4), In water, 1.5 g/100 mL at 25 °C, Slightly soluble in alcohol; practically insoluble in chloroform, ether, 1 g in about 12 mL 0.1 N HCL, 1.92e+00 g/L
Record name SID56424024
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Flucytosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01099
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flucytosine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3082
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Flucytosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015231
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

White crystalline solid

CAS No.

2022-85-7
Record name Flucytosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2022-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flucytosine [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002022857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flucytosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01099
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2022-85-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759130
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluorocytosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103805
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Flucytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flucytosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.336
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUCYTOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D83282DT06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Flucytosine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3082
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Flucytosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015231
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

295-297 °C (dec), 296 °C
Record name Flucytosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01099
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flucytosine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3082
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Flucytosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015231
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluorocytosine
Reactant of Route 2
Reactant of Route 2
5-Fluorocytosine
Reactant of Route 3
5-Fluorocytosine
Reactant of Route 4
5-Fluorocytosine
Reactant of Route 5
5-Fluorocytosine
Reactant of Route 6
5-Fluorocytosine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.